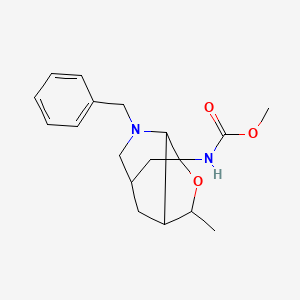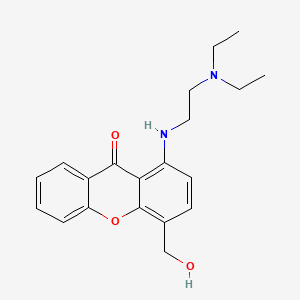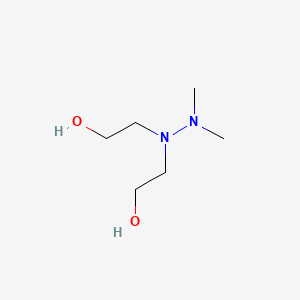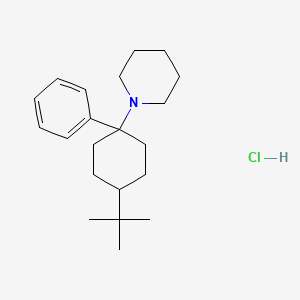
4-Methyl-3-naphthalen-1-yl-1-piperidin-1-ylpentan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The preparation methods for NSC 180691 are not extensively documented. general methods for synthesizing similar compounds involve complex organic synthesis techniques. These methods typically include multiple steps of chemical reactions, purification processes, and specific reaction conditions to ensure the desired product’s purity and yield. Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions and advanced purification techniques to produce the compound in bulk.
化学反応の分析
NSC 180691 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents that facilitate the reaction. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
NSC 180691 has several scientific research applications, including:
Chemistry: It is used to study the mechanisms of RNA splicing and the role of small nuclear RNAs in this process.
Biology: It helps in understanding the regulation of gene expression and the formation of mature mRNAs.
Medicine: It is used in research related to genetic disorders and diseases caused by splicing defects.
Industry: It may have applications in biotechnology and pharmaceuticals, particularly in the development of therapies targeting RNA splicing mechanisms.
作用機序
NSC 180691 exerts its effects by participating in the splicing of nuclear precursor-mRNA. The compound is part of the spliceosome, a complex ribonucleoprotein composed of small nuclear RNAs and numerous proteins. The spliceosome mediates the removal of introns from mRNA precursors through two consecutive transesterification reactions. This process is crucial for the formation of functional mature mRNAs, which are necessary for protein synthesis .
類似化合物との比較
NSC 180691 can be compared with other small nuclear RNAs involved in the splicing process, such as:
- RNA, U1 small nuclear
- RNA, U2 small nuclear
- RNA, U3 small nuclear
- RNA, U4 small nuclear
- RNA, U6 small nuclear
What makes NSC 180691 unique is its specific role in the spliceosome and its involvement in the splicing of nuclear precursor-mRNA. While other small nuclear RNAs also participate in the splicing process, NSC 180691 has distinct functions and interactions within the spliceosome complex .
特性
CAS番号 |
27721-77-3 |
|---|---|
分子式 |
C21H30N2 |
分子量 |
310.5 g/mol |
IUPAC名 |
4-methyl-3-naphthalen-1-yl-1-piperidin-1-ylpentan-3-amine |
InChI |
InChI=1S/C21H30N2/c1-17(2)21(22,13-16-23-14-6-3-7-15-23)20-12-8-10-18-9-4-5-11-19(18)20/h4-5,8-12,17H,3,6-7,13-16,22H2,1-2H3 |
InChIキー |
ABGBPWBMIFLPIT-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(CCN1CCCCC1)(C2=CC=CC3=CC=CC=C32)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![[6-[(3,5-Dinitrobenzoyl)oxymethyl]cyclohex-3-en-1-yl]methyl 3,5-dinitrobenzoate](/img/structure/B12805947.png)


